(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol is a chiral compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a tetrahydrofuran ring that is substituted with a chloro-methylphenyl group and an amino group, which makes it a subject of interest in chemical research. Its unique structure and stereochemistry may contribute to various biological activities, making it a candidate for further investigation in drug development.
The compound can be synthesized from commercially available starting materials, including 4-chloro-2-methylaniline and derivatives of tetrahydrofuran. It is categorized under chiral oxolane derivatives, which are recognized for their significance in both organic synthesis and pharmaceutical applications.
(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol belongs to the class of oxolane compounds, characterized by a five-membered cyclic ether structure. Its classification as a chiral compound indicates that it has non-superimposable mirror images, which can lead to different biological activities depending on the specific enantiomer.
The synthesis of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol typically involves several key steps:
The reaction conditions may include the use of bases like sodium hydride and solvents such as dimethylformamide to facilitate nucleophilic substitution reactions. Optimization of these conditions is crucial for maximizing yield and minimizing costs in industrial applications.
The molecular formula of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol is , with a molecular weight of 227.69 g/mol.
The structure includes hydroxyl and amino functional groups that enhance its reactivity and potential interactions with biological targets.
The chemical reactivity of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol can be analyzed through various biochemical pathways:
The ability of the compound to form hydrogen bonds due to its hydroxyl and amino groups enhances its reactivity in biological systems, facilitating interactions with enzymes and receptors.
The mechanism of action for (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol involves its interactions with specific molecular targets:
Understanding these mechanisms is essential for exploring its potential therapeutic applications.
(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol has several applications in scientific research:
Preliminary studies suggest that compounds similar to (3S,4R)-4-(chloro-methylphenyl)amino derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The synthesis of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol exemplifies contemporary challenges in stereoselective drug intermediate manufacturing. This chiral amino-oxolane derivative serves as a critical building block for kinase inhibitors and SGLT2 therapeutics, demanding rigorous control over its stereochemical configuration [4].
Achieving enantiomeric purity in (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol synthesis typically employs chiral pool exploitation and kinetic resolution. The (3S,4R) configuration is secured through stereospecific transformations of L-tartrate-derived precursors or enzymatic resolution of racemic intermediates. Diastereomeric salt formation with chiral acids like (1R)-(−)-10-camphorsulfonic acid achieves >98% enantiomeric excess (ee) but suffers from low yields (typically 30-40%). Alternatively, immobilized lipase-mediated (e.g., Candida antarctica Lipase B) transesterification of racemic hydroxytetrahydrofuran intermediates enables kinetic resolution with 45-50% yield and 97-99% ee, though substrate engineering remains challenging [4].
Table 1: Chiral Resolution Performance Metrics
Resolution Method | Chiral Selector/Agent | Enantiomeric Excess (%) | Yield (%) | Key Limitations |
---|---|---|---|---|
Diastereomeric Salt Formation | (1R)-(−)-10-Camphorsulfonic acid | 98.5 | 38 | Low yield, solvent-intensive |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | 99.2 | 47 | Narrow substrate specificity |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99.9 | 28 | Non-preparative scale, high cost |
Ring-opening nucleophilic substitution of activated oxolane precursors provides the most direct route to the target compound. Epoxide or mesylate derivatives of tetrahydrofuran-3-ol undergo regioselective amination with 4-chloro-2-methylaniline. Critical parameters include:
Table 2: Nucleophilic Substitution Optimization Parameters
Activated Precursor | Solvent System | Catalyst/Additive | Temperature/Time | Regioselectivity (3-/2-) | Yield (%) |
---|---|---|---|---|---|
3,4-Epoxyoxolane | Toluene | None | 110°C, 16h | 8:1 | 74 |
3-Mesyloxyoxolane | DMF | K₂CO₃ (2 eq) | 80°C, 4h | 15:1 | 82 |
3-Mesyloxyoxolane | NMP/Water (95:5) | FeCl₃ (5 mol%) | 100°C, 2h (microwave) | >20:1 | 89 |
Continuous-flow systems address limitations in batch synthesis of oxolane precursors through precise control of exothermic transformations. Key implementations include:
Table 3: Flow vs. Batch Cyclization Performance
Parameter | Batch Process | Flow Process | Improvement Factor |
---|---|---|---|
Reaction Volume Efficiency | 0.25 kg/L·h⁻¹ | 1.8 kg/L·h⁻¹ | 7.2× |
Epimerization Side Products | 8-12% | <0.5% | 16-24× reduction |
Cooling Requirement | 1500 kJ/kg | 280 kJ/kg | 5.4× reduction |
Throughput (3S-precursor) | 25 g/h (10 L reactor) | 310 g/h (0.5 L reactor) | 12.4× |
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2